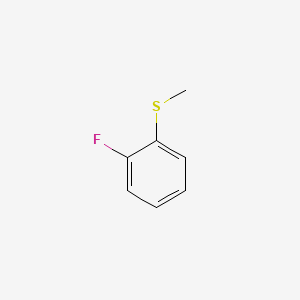

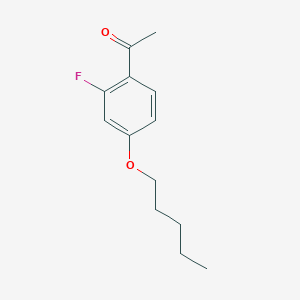

![molecular formula C12H15NO6S B1305526 4-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-butyric acid CAS No. 300571-94-2](/img/structure/B1305526.png)

4-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-butyric acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The first paper describes the synthesis of 4,5-Dihydro-1H-2,5-benzoxazocine-1,6(3H)-diones from 1,2-cyclic sulfamidates by reacting tert-butoxycarbonyl (Boc)-protected sulfamidates with phthalic acid derivatives. This process involves protection and deprotection steps, followed by cyclization to yield the desired products. Although the target compound is not synthesized in this study, the methods used could potentially be adapted for the synthesis of 4-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-butyric acid, given that both involve sulfamidate chemistry .

Molecular Structure Analysis

The second paper provides details on the crystal structure of a related compound, 4,4'-bipyridine — 4-(sulfonylglycine)benzoic acid. The crystal structure is monoclinic with specific lattice parameters and features strong hydrogen bonding and intermolecular weak interactions that contribute to the formation of a two-dimensional layer supramolecular structure. While this is not the exact compound of interest, the presence of a sulfonyl group and the importance of hydrogen bonding could be relevant when considering the molecular structure of 4-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-butyric acid .

Chemical Reactions Analysis

Neither paper directly addresses the chemical reactions of 4-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-butyric acid. However, the synthesis paper implies that the compound could potentially undergo similar reactions to those described for the benzoxazocine derivatives, such as cyclization and protection/deprotection of functional groups. The crystal structure paper suggests that hydrogen bonding could play a significant role in the reactivity and interaction of the compound with other molecules.

Physical and Chemical Properties Analysis

The physical properties such as crystal size, wavelength of radiation used for crystallography, and diffractometer details are provided for the compound in the second paper . These details are specific to the compound studied and may not directly apply to 4-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-butyric acid. However, they do highlight the importance of crystallography in determining the physical properties of such compounds. The chemical properties, such as the potential for hydrogen bonding and the formation of supramolecular structures, are also discussed, which could be relevant for understanding the behavior of the compound of interest in various environments.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO6S/c14-12(15)2-1-5-13-20(16,17)9-3-4-10-11(8-9)19-7-6-18-10/h3-4,8,13H,1-2,5-7H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGXXDRKDKYCRLS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20389667 |

Source

|

| Record name | 4-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-butyric acid | |

CAS RN |

300571-94-2 |

Source

|

| Record name | 4-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

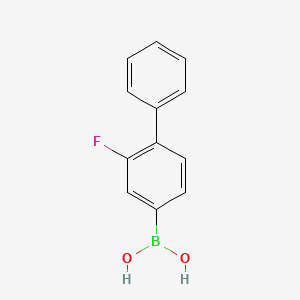

![5-[(4-Iodophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1305444.png)

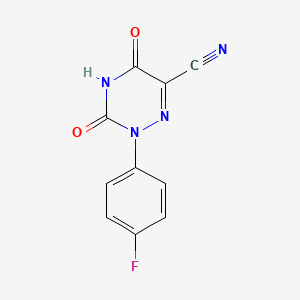

![2-{[(4-Fluorophenyl)sulfonyl]amino}-4-methylpentanoic acid](/img/structure/B1305478.png)

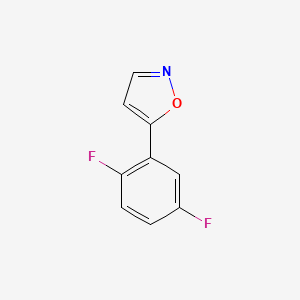

![2-{[(4-Fluorophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B1305479.png)

![2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid](/img/structure/B1305480.png)